molecular formula C11H5F5N2 B12582317 2-Pyridinamine, N-(pentafluorophenyl)- CAS No. 196189-94-3

2-Pyridinamine, N-(pentafluorophenyl)-

Katalognummer: B12582317
CAS-Nummer: 196189-94-3
Molekulargewicht: 260.16 g/mol
InChI-Schlüssel: UYPACGOVZUZYRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridinamine, N-(pentafluorophenyl)- is an organic compound with the molecular formula C11H5F5N2. It is a derivative of pyridine, where the amino group at the 2-position is substituted with a pentafluorophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N-(pentafluorophenyl)- typically involves the reaction of 2-aminopyridine with pentafluorobenzene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 2-aminopyridine attacks the pentafluorobenzene, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridinamine, N-(pentafluorophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-Pyridinamine, N-(pentafluorophenyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Pyridinamine, N-(pentafluorophenyl)- involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, making it a potent inhibitor of certain enzymes. The compound can also participate in hydrogen bonding and π-π interactions, further stabilizing its binding to target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Pyridinamine, N-(pentafluorophenyl)- is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more versatile in various applications compared to its simpler analogs .

Eigenschaften

CAS-Nummer

196189-94-3

Molekularformel

C11H5F5N2

Molekulargewicht

260.16 g/mol

IUPAC-Name

N-(2,3,4,5,6-pentafluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H5F5N2/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-3-1-2-4-17-5/h1-4H,(H,17,18)

InChI-Schlüssel

UYPACGOVZUZYRG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)NC2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.